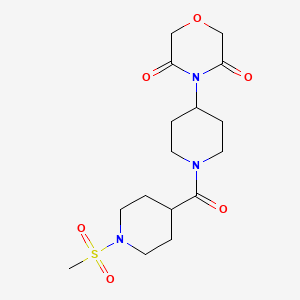
4-(1-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a morpholine dione, a piperidine ring, and a methylsulfonyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecule contains several cyclic structures, including two piperidine rings and a morpholine ring. These rings could potentially influence the compound’s reactivity and physical properties. The presence of the methylsulfonyl group could also impact the compound’s behavior .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of polar functional groups like the methylsulfonyl group could influence the compound’s solubility in different solvents .Scientific Research Applications
Stereodynamics and the Perlin Effect
The study of N-trifyl substituted 1,4-diheterocyclohexanes, including compounds related to the chemical structure of interest, reveals their stereodynamic behavior through low-temperature NMR spectroscopies. These compounds exhibit a mixture of conformers that differ by the orientation of the CF3 group with respect to the ring. This research contributes to understanding the intramolecular interactions and preferred conformers of such compounds, providing insight into their potential applications in chemical and pharmaceutical fields (Shainyan et al., 2008).
Ionic Liquid Crystals
Piperidinium, piperazinium, and morpholinium cations, related to the core structure of the compound, are used to design ionic liquid crystals. These structures exhibit a rich mesomorphic behavior depending on the type of cation and anion, showing applications in materials science for the development of new liquid crystal displays and electronic devices (Lava et al., 2009).
Crystal Structures and Spectroscopic Properties
The synthesis and crystal structure determination of compounds bearing similarities to the chemical structure , like 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine, underline their potential application in understanding molecular configurations and the impact on their physical and chemical properties. This can influence their utility in various scientific and industrial applications (Aydinli et al., 2010).
Hydrogen Bonding in Proton-Transfer Compounds
The examination of proton-transfer compounds involving morpholine and piperazine provides insights into the hydrogen bonding and structural features of such compounds. Understanding these interactions is crucial for the development of new pharmaceuticals and materials with specific binding properties (Smith et al., 2011).
Synthesis of Spiroheterocycles
Research on the reactions of isatins, urea, and 1-(piperidin-1-yl)butane-1,3-dione highlights methods for preparing spiroheterocycles, indicating potential applications in medicinal chemistry for the development of novel therapeutic agents. These reactions show the versatility of similar compounds in synthesizing complex structures (Gao et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O6S/c1-26(23,24)18-8-2-12(3-9-18)16(22)17-6-4-13(5-7-17)19-14(20)10-25-11-15(19)21/h12-13H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUDVJRWPNOBSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
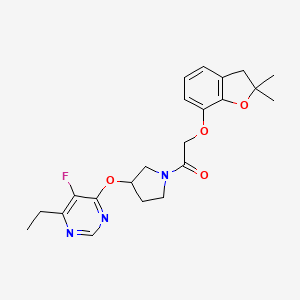

![methyl 2-(methoxymethyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2357939.png)
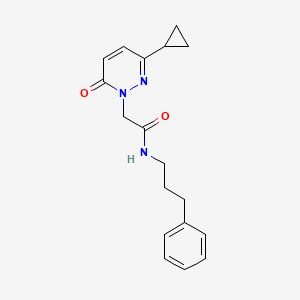

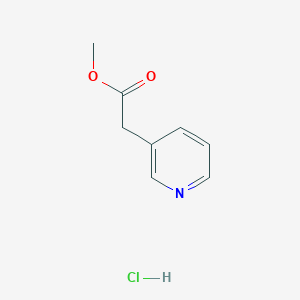
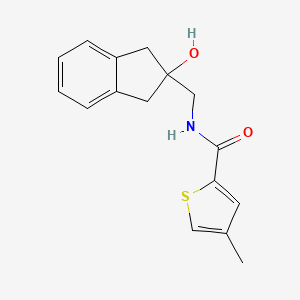
![2-Chloro-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]propanamide](/img/structure/B2357950.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2357952.png)
![2-Azaspiro[3.4]octan-1-one](/img/structure/B2357953.png)
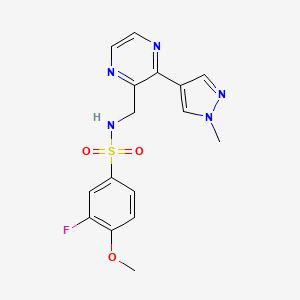
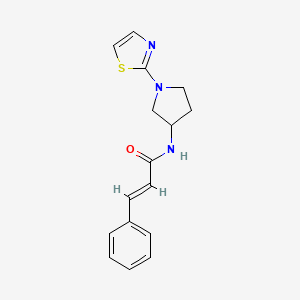
![N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2357957.png)
